molecular formula C9H6F3NO B1610666 2-(2,2,2-Trifluoroethoxy)benzonitrile CAS No. 56935-77-4

2-(2,2,2-Trifluoroethoxy)benzonitrile

Cat. No.: B1610666
CAS No.: 56935-77-4
M. Wt: 201.14 g/mol
InChI Key: OESUQEWLLMDSDL-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Benzonitriles in Modern Synthetic and Material Sciences

Fluorinated benzonitriles are a class of organic compounds that have garnered considerable attention in modern synthetic chemistry and materials science. The incorporation of fluorine atoms into the benzonitrile (B105546) scaffold dramatically alters the molecule's physicochemical properties. rsc.orgnih.gov Benzonitrile itself is a versatile building block and solvent used in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and resins. nist.govmdpi.com The strong electron-withdrawing nature of the nitrile group and the fluorine atoms can enhance the metabolic stability and membrane permeability of molecules, which are desirable traits in drug design. bldpharm.com

In materials science, the introduction of fluorine imparts properties such as high thermal stability and chemical resistance. rsc.orgnih.gov Fluorinated benzonitriles are utilized as intermediates in the preparation of advanced materials. For instance, fluorinated building blocks are integral to the synthesis of materials for applications in electronics and liquid crystal displays. matrixscientific.com The unique properties of these compounds make them valuable precursors for creating high-performance polymers and other specialized materials. matrixscientific.com

Strategic Importance of the 2,2,2-Trifluoroethoxy Moiety in Molecular Design

The 2,2,2-trifluoroethoxy group is a key functional moiety in the design of new molecules, particularly in medicinal chemistry. atamankimya.comgoogle.com Its inclusion in a molecular structure can significantly influence lipophilicity, metabolic stability, and binding affinity to biological targets. spectrabase.com The high hydrophobicity of the trifluoroethoxy group can enhance a molecule's interaction with lipid membranes, affecting its distribution and permeability within biological systems. uni.lu

This moiety is often employed as a bioisostere for other groups to fine-tune the properties of a lead compound in drug discovery. atamankimya.com The metabolic stability of the trifluoroethoxy group is a significant advantage, as it is less susceptible to enzymatic degradation. spectrabase.com This stability is crucial for the development of long-lasting therapeutic agents. The synthesis of molecules containing this group, such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, highlights its role as a building block for more complex pharmaceutical compounds like Flecainide. nih.gov

A key synthetic route to introduce this group involves the reaction of a suitable precursor with 2,2,2-trifluoroethanol (B45653). For example, the synthesis of 2-(2,2,2-trifluoroethoxy)benzoic acid, a precursor to the title compound, can be achieved by reacting ethyl 2-fluorobenzoate (B1215865) with 2,2,2-trifluoroethanol in the presence of a base like potassium tert-butoxide, followed by hydrolysis. organicchemistrydata.org Another general method involves the reaction of halobenzoic acids with 2,2,2-trifluoroethanol in the presence of a strong base and a copper-containing material. google.com

Overview of Core Research Domains Pertaining to 2-(2,2,2-Trifluoroethoxy)benzonitrile

Research on this compound primarily falls into the domain of synthetic organic chemistry, where it serves as a valuable building block for more complex molecules. chemicalbook.com Its bifunctional nature, possessing both a reactive nitrile group and a stable trifluoroethoxy ether linkage on an aromatic ring, makes it a versatile intermediate.

A significant area of research is its synthesis and the synthesis of related derivatives. A direct synthesis of this compound involves the nucleophilic aromatic substitution of a fluorine atom from a precursor like ethyl 2-fluorobenzoate by the sodium salt of 2,2,2-trifluoroethanol. organicchemistrydata.org The resulting ethyl 2-(2,2,2-trifluoroethoxy)benzoate is then converted to the corresponding benzoic acid, which can be further transformed. organicchemistrydata.org While a direct conversion of the benzoic acid to the benzonitrile is not explicitly detailed in the cited literature, this transformation is a standard synthetic operation.

The reactivity of the nitrile group allows for its conversion into other functional groups, such as amines or carboxylic acids, providing pathways to a variety of other compounds. The presence of the 2,2,2-trifluoroethoxy group can influence the reactivity and properties of these downstream products. While specific, extensive research exclusively focused on the applications of this compound is not widely published, its structural motifs are found in more complex molecules investigated in medicinal chemistry. For example, the related compound 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide is used to synthesize 1,3-thiazolidin-4-one derivatives that have been studied for their potential as anticancer agents. This suggests that this compound could serve as a precursor for similar biologically active scaffolds.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESUQEWLLMDSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514824
Record name 2-(2,2,2-Trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56935-77-4
Record name 2-(2,2,2-Trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,2,2 Trifluoroethoxy Benzonitrile and Its Analogues

Established Synthetic Routes to 2-(2,2,2-Trifluoroethoxy)benzonitrile

The synthesis of this compound can be achieved through several established routes, which are broadly categorized into direct fluoroalkoxylation strategies and multi-step functionalization approaches.

Direct Fluoroalkoxylation Strategies

Direct fluoroalkoxylation methods involve the introduction of the 2,2,2-trifluoroethoxy group onto a pre-existing benzonitrile (B105546) scaffold. One of the most common methods is a nucleophilic aromatic substitution (SNAr) reaction. wikipedia.org This strategy typically utilizes an activated aryl halide, such as 2-chlorobenzonitrile (B47944) or 2-fluorobenzonitrile (B118710), as the starting material. The cyano group at the ortho position acts as an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. libretexts.org

The reaction is performed by treating the 2-halobenzonitrile with a salt of 2,2,2-trifluoroethanol (B45653), typically sodium 2,2,2-trifluoroethoxide. The trifluoroethoxide is often generated in situ by reacting 2,2,2-trifluoroethanol with a strong base like sodium hydride. google.com The reaction is commonly carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA), to facilitate the substitution. google.comdocumentsdelivered.com

Another direct approach is the Williamson ether synthesis, which involves the reaction of 2-cyanophenol with a suitable trifluoroethylating agent. The phenolic proton of 2-cyanophenol is first removed by a base to form the corresponding phenoxide, which then acts as a nucleophile. This phenoxide attacks an electrophilic source of the trifluoroethyl group, such as 2,2,2-trifluoroethyl triflate or tosylate, to form the desired ether linkage.

Multi-Step Functionalization Approaches

Multi-step syntheses offer alternative pathways where the key functional groups are introduced in a sequential manner. youtube.comyoutube.com In this context, the nitrile functionality might be formed after the trifluoroethoxy group has been installed on the aromatic ring. For example, a synthetic sequence could begin with the fluoroalkoxylation of 2-bromobenzaldehyde (B122850) to form 2-(2,2,2-trifluoroethoxy)benzaldehyde. The aldehyde can then be converted into the nitrile. A standard method for this transformation is the conversion of the aldehyde to an aldoxime by reaction with hydroxylamine, followed by dehydration using reagents like acetic anhydride (B1165640) or thionyl chloride to yield the benzonitrile.

Advanced and Catalytic Synthesis Techniques

Modern synthetic chemistry has introduced more sophisticated and efficient catalytic methods for forming the crucial C-O bond in this compound.

Palladium-Catalyzed Cross-Coupling Reactions for C-O Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-O bond formation. A notable method involves the trifluoroethoxylation of aromatic and heteroaromatic chlorides using a palladium catalyst. nih.gov This process utilizes an inexpensive and readily available fluoroalkoxy source, such as a tetrakis(2,2,2-trifluoroethoxy)borate salt, in conjunction with aromatic chlorides. nih.gov The use of palladium catalysts, often supported by specialized ligands like N-heterocyclic carbenes, allows the reaction to proceed under milder conditions than traditional methods and with a broad substrate scope. nih.govrsc.org This methodology has been successfully applied to the synthesis of complex molecules, including fluorinated analogues of pharmaceutical compounds. nih.gov

Catalyst/Ligand SystemFluoroalkoxy SourceSubstrateSolventTemperature (°C)Yield (%)
Pd Catalyst / LigandTetrakis(2,2,2-trifluoroethoxy)borateAryl ChloridesAprotic Solvent80-120Good to Excellent

This table represents generalized conditions for Palladium-catalyzed trifluoroethoxylation based on published methodologies. nih.gov

Base-Mediated Fluoroalkoxylation Protocols

Base-mediated protocols, particularly those catalyzed by copper, are a cornerstone of aryl ether synthesis, known as the Ullmann condensation. wikipedia.orgorganic-chemistry.orgmdpi.com The classical Ullmann reaction involves the coupling of an aryl halide with an alcohol in the presence of a stoichiometric amount of copper and a base at high temperatures. wikipedia.orgsci-hub.se Modern variations use catalytic amounts of a copper salt, such as copper(I) iodide or bromide, along with a base. google.comresearchgate.net

In the synthesis of this compound, 2-chlorobenzonitrile can be reacted with 2,2,2-trifluoroethanol in the presence of a strong base and a copper catalyst. google.com The reaction can be conducted in various aprotic solvents like DMF, N-methylpyrrolidone (NMP), or even using an excess of 2,2,2-trifluoroethanol as the solvent. google.com These copper-catalyzed methods are often more cost-effective than palladium-based systems and represent a robust approach for industrial-scale production.

Copper SourceBaseSubstrateSolventTemperature (°C)
Copper(I) IodideSodium Hydride2-HalobenzonitrileDMFAmbient to 170
Copper(I) BromideStrong Base2-HalobenzonitrileNMPAmbient to 170

This table summarizes typical conditions for the copper-catalyzed synthesis of trifluoroethoxy aromatics. google.com

Preparation of Key Precursors and Intermediates for this compound Synthesis

The efficient synthesis of the target compound relies on the availability of key starting materials.

2-Cyanophenol (o-Hydroxybenzonitrile) : This is a crucial precursor for methods involving Williamson ether synthesis. Several synthetic routes to 2-cyanophenol have been developed. One common industrial method is the dehydration of o-hydroxybenzamide using dehydrating agents like phosgene (B1210022) or diphosgene in a suitable solvent. patsnap.comchemicalbook.com Another approach involves a multi-step process starting from salicylaldoxime, which is dehydrated and then hydrolyzed to yield 2-cyanophenol. google.com High-efficiency synthesis can also be achieved using microchannel reactors, which allow for precise control over reaction conditions and continuous production. patsnap.com

Starting MaterialKey ReagentsKey Features
o-HydroxybenzamidePhosgene, DiphosgeneHigh yield (90-95%); Continuous flow possible. patsnap.com
SalicylaldoximeAnhydride, Alkaline SolutionMulti-step; High purity product (>95%). google.com
Phenol (B47542)Boron tribromide, Methyl thiocyanateLaboratory scale synthesis.

This table compares different synthetic routes to 2-cyanophenol.

2-Halobenzonitriles : Compounds such as 2-chlorobenzonitrile and 2-fluorobenzonitrile are vital starting materials for SNAr and metal-catalyzed cross-coupling reactions. They are commercially available and serve as common building blocks in organic synthesis.

2,2,2-Trifluoroethylating Agents : The source of the trifluoroethoxy group is typically 2,2,2-trifluoroethanol itself or a more reactive derivative. A highly effective electrophilic reagent is 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate). biosynth.com It is prepared by reacting 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride, often with gentle heating under an inert atmosphere. chemicalbook.com This reagent is particularly useful for the fluoroalkoxylation of phenols under mild conditions. tandfonline.com

Regioselective Synthesis of Substituted Trifluoroethoxybenzonitriles

The synthesis of this compound and its analogues can be achieved through several strategic approaches, primarily involving the formation of an ether linkage between a substituted benzene (B151609) ring and a trifluoroethoxy moiety. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzonitrile core. Two prominent methods for achieving this transformation are the Williamson ether synthesis and the Ullmann condensation.

Williamson Ether Synthesis Approach

A highly effective and widely used method for the preparation of ethers is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide or other suitable leaving group by an alkoxide. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would typically involve the reaction of the sodium or potassium salt of 2-hydroxybenzonitrile (B42573) (2-cyanophenol) with a 2,2,2-trifluoroethyl electrophile bearing a good leaving group, such as a halide (iodide, bromide, or chloride) or a sulfonate ester (tosylate, mesylate). masterorganicchemistry.comwikipedia.org

The first step is the deprotonation of 2-hydroxybenzonitrile with a suitable base to form the corresponding phenoxide. Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often employed to ensure complete formation of the alkoxide. masterorganicchemistry.com The resulting nucleophilic phenoxide then attacks the 2,2,2-trifluoroethyl electrophile.

A general reaction scheme is presented below:

Scheme 1: Williamson Ether Synthesis of this compound Reaction scheme showing the synthesis of this compound via Williamson ether synthesis. 2-hydroxybenzonitrile is reacted with a base (e.g., NaH) to form the sodium salt, which then reacts with a 2,2,2-trifluoroethyl halide (e.g., CF3CH2I) to yield the final product.

Table 1: Reagents and Conditions for Williamson Ether Synthesis

Reactant 1 Reactant 2 Base Solvent Typical Conditions
2-Hydroxybenzonitrile 2,2,2-Trifluoroethyl iodide Sodium Hydride (NaH) Dimethylformamide (DMF) Room temperature to moderate heating
2-Hydroxybenzonitrile 2,2,2-Trifluoroethyl bromide Potassium Carbonate (K₂CO₃) Acetone, Acetonitrile Reflux

Ullmann Condensation Approach

The reaction typically requires elevated temperatures and a polar aprotic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP). wikipedia.orggoogle.com The copper catalyst can be copper(I) iodide (CuI) or copper(I) bromide (CuBr), and the base is often a strong one, such as sodium hydride, to form the sodium 2,2,2-trifluoroethoxide in situ. google.com

A general reaction scheme is as follows:

Scheme 2: Ullmann Condensation for the Synthesis of this compound Reaction scheme showing the synthesis of this compound via Ullmann condensation. A 2-halobenzonitrile (e.g., 2-fluorobenzonitrile) is reacted with 2,2,2-trifluoroethanol in the presence of a copper catalyst (e.g., CuI) and a base (e.g., NaH) to yield the final product.

Table 2: Reagents and Conditions for Ullmann Condensation

Reactant 1 Reactant 2 Catalyst Base Solvent Typical Conditions
2-Fluorobenzonitrile 2,2,2-Trifluoroethanol Copper(I) Iodide (CuI) Sodium Hydride (NaH) N,N-Dimethylformamide (DMF) 100-150 °C

The regioselectivity in these syntheses is dictated by the starting material. Using 2-hydroxybenzonitrile or a 2-halobenzonitrile ensures that the trifluoroethoxy group is introduced at the desired ortho position relative to the nitrile group.

Chemical Reactivity and Mechanistic Investigations of 2 2,2,2 Trifluoroethoxy Benzonitrile

Reactivity Profiles of the Nitrile Functional Group in 2-(2,2,2-Trifluoroethoxy)benzonitrile

The nitrile (C≡N) group in this compound is characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This polarity governs its reactivity towards various reagents.

Hydrolysis and Related Transformations to Carboxylic Acid Derivatives

Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. weebly.comlibretexts.orgchemguide.co.uk The reaction proceeds through an intermediate amide. weebly.comchemistrysteps.comchemistrysteps.com

Under acidic conditions, the nitrile is heated with a dilute acid, such as hydrochloric acid. chemguide.co.uk The nitrogen atom is first protonated, which activates the carbon of the nitrile group towards nucleophilic attack by water. The resulting imidic acid tautomerizes to the corresponding amide. Further hydrolysis of the amide yields the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com For this compound, this would result in the formation of 2-(2,2,2-trifluoroethoxy)benzoic acid and ammonium chloride.

In alkaline hydrolysis, the nitrile is heated with a base like sodium hydroxide (B78521) solution. chemguide.co.uk The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The intermediate imine anion is protonated by water to form an imidic acid, which then tautomerizes to the amide. libretexts.org Subsequent hydrolysis of the amide under basic conditions yields the salt of the carboxylic acid (sodium 2-(2,2,2-trifluoroethoxy)benzoate) and ammonia. chemguide.co.uk Acidification of the reaction mixture is then required to isolate the free carboxylic acid. libretexts.org

Table 1: General Conditions for Nitrile Hydrolysis

Condition Reagents Intermediate Final Product (after workup)
Acidic Dilute HCl or H₂SO₄, Heat Amide Carboxylic Acid

Nucleophilic Additions and Cycloaddition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles. nih.gov

Nucleophilic Additions: Organometallic reagents, such as Grignard reagents (RMgX), can add to the nitrile group. The initial reaction forms an imine salt, which upon acidic hydrolysis, yields a ketone. libretexts.orgmasterorganicchemistry.com For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would be expected to produce 2-(2,2,2-trifluoroethoxy)acetophenone.

Reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) results in the formation of primary amines. libretexts.orglibretexts.org This reaction proceeds via nucleophilic addition of hydride ions. libretexts.org In the case of this compound, this reduction would yield [2-(2,2,2-trifluoroethoxy)phenyl]methanamine.

Cycloaddition Reactions: Nitriles can participate as dipolarophiles in cycloaddition reactions, although their reactivity is generally low unless activated by electron-withdrawing groups. nih.gov The [3+2] cycloaddition of nitrileimines with trifluoroacetonitrile (B1584977) has been reported to yield 1,2,4-triazoles, highlighting the role of the trifluoromethyl group in activating the nitrile for such reactions. nih.gov While specific cycloaddition reactions involving this compound are not extensively documented, its electronically modified nitrile group suggests potential for participation in such transformations, for instance, with azides to form tetrazoles.

Reactivity of the Trifluoroethoxy Substituent and its Electronic Influence

The trifluoroethoxy group (-OCH₂CF₃) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly affects the reactivity of the aromatic ring and the stability of the ether linkage.

Substitution Reactions at the Ethereal Linkage

Ethers are generally stable and require harsh conditions to cleave the C-O bond. The cleavage of aryl ethers typically involves strong acids like HBr or HI. However, the presence of the electron-withdrawing trifluoromethyl group is expected to further stabilize the ethereal C-O bond, making substitution reactions at this position challenging.

Impact of Electron-Withdrawing Trifluoroethoxy Groups on Aromatic Reactivity

The reactivity of a benzene (B151609) ring in electrophilic aromatic substitution (EAS) is heavily influenced by the electronic nature of its substituents. libretexts.orgmsu.edulibretexts.org Both the nitrile and the trifluoroethoxy groups are electron-withdrawing, and thus deactivate the aromatic ring towards electrophilic attack, making it less reactive than benzene. libretexts.orglibretexts.org

Coordination Chemistry and Ligand Applications in Transition-Metal Catalysis

The benzonitrile (B105546) moiety is a versatile functional group in coordination chemistry, capable of acting as a ligand for various transition metals. This coordination ability is exploited in the design of catalysts for important organic transformations like cross-coupling reactions. osti.govresearchgate.net

Ligand Design and Metal-Complex Formation for the Benzonitrile Moiety

Benzonitriles can coordinate to transition metals, such as nickel and palladium, which are commonly used in catalysis. osti.govresearchgate.net Density Functional Theory (DFT) studies on the oxidative addition of zerovalent nickel to the C−CN bond of substituted benzonitriles show that the initial step is often the formation of an η²-CN complex. osti.gov In these complexes, the nitrile group coordinates side-on to the metal center. osti.gov

The electronic nature of substituents on the benzonitrile ring significantly impacts the stability of these metal complexes. Electron-withdrawing groups, such as the trifluoromethyl (CF₃) group, have been shown to stabilize the resulting oxidative addition products. osti.gov For example, a single ortho-CF₃ group provides more stabilization than an ortho-fluoro group. osti.gov This suggests that the strongly electron-withdrawing trifluoroethoxy group in this compound would similarly influence its interaction with a metal center, potentially enhancing its ability to participate in catalytic cycles that involve oxidative addition. The nitrile group itself is a valuable component in ligands, and its hydrolysis under certain conditions can even lead to the in-situ formation of carboxylate ligands for complexing with metal ions like europium. rsc.org

Table 1: Calculated Stabilization Energies for Oxidative Addition of [Ni(dmpe)] to Substituted Benzonitriles

SubstituentCalculated Stabilization Energy (ΔΔG, kcal/mol)Reference
ortho-CF₃-7.4 osti.gov
meta-CF₃-2.0 osti.gov
ortho-F-6.6 osti.gov
meta-F-1.8 osti.gov
ortho-CH₃+0.2 osti.gov
meta-CH₃+0.8 osti.gov

This table illustrates the electronic effect of substituents on the stability of the nickel oxidative addition product. Negative values indicate stabilization compared to the unsubstituted benzonitrile complex. Data sourced from DFT calculations. osti.gov

Catalytic Efficiency and Mechanistic Insights in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tezu.ernet.inbeilstein-journals.org Benzonitrile derivatives are frequently used as substrates in these reactions. rsc.org For instance, the trifluoroethoxylation of aryl bromides is a palladium-catalyzed C-O cross-coupling reaction that produces aryl trifluoroethyl ethers. researchgate.net

The efficiency of these catalytic systems often relies on the nature of the ligands coordinated to the palladium center. While this compound would typically act as a substrate rather than a primary ligand, its coordination to the metal is a key step in its catalytic transformation. Mechanistic studies of related reactions, such as the hydrogenation of benzonitrile over palladium catalysts, show that the reaction proceeds through adsorbed intermediates on the metal surface. researchgate.net In cross-coupling reactions, the general mechanism involves oxidative addition, transmetalation, and reductive elimination. The electronic properties of the benzonitrile substrate, influenced by the 2-(2,2,2-trifluoroethoxy) group, would affect the kinetics of these steps. The electron-withdrawing nature of the substituent would make the ipso-carbon more electrophilic, potentially facilitating the initial oxidative addition step with an electron-rich low-valent palladium(0) catalyst.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for the structural elucidation of 2-(2,2,2-Trifluoroethoxy)benzonitrile, providing unambiguous evidence of its connectivity and stereochemistry.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic and the trifluoroethoxy protons. The four protons on the benzene (B151609) ring typically appear as a complex multiplet system in the aromatic region (δ 7.0–7.8 ppm). The specific chemical shifts and coupling patterns depend on the substitution pattern.

The most characteristic signal is from the methylene (B1212753) protons (-OCH₂-) of the trifluoroethoxy group. These protons appear as a quartet due to coupling with the three adjacent fluorine atoms (a ³J(H-F) coupling). This quartet is typically found in the range of δ 4.5–5.0 ppm. The integration of the aromatic region relative to the methylene quartet confirms a 4:2 proton ratio, consistent with the proposed structure.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H 7.0 - 7.8 Multiplet (m) N/A

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, nine distinct signals are expected. The spectrum shows several peaks in the aromatic region (δ 110–160 ppm), corresponding to the six carbons of the benzene ring. The carbon atom attached to the nitrile group (C-CN) and the carbon attached to the ether oxygen (C-O) have distinct chemical shifts within this range. oregonstate.eduorganicchemistrydata.org

The nitrile carbon (-C≡N) itself typically appears as a relatively weak signal in the δ 115–120 ppm region. oregonstate.edu The carbons of the trifluoroethoxy group are highly characteristic. The trifluoromethyl carbon (-CF₃) appears as a quartet around δ 123 ppm due to the strong one-bond coupling with the three fluorine atoms (¹J(C-F)). The methylene carbon (-OCH₂-) also appears as a quartet, typically around δ 60-70 ppm, due to two-bond coupling with the fluorines (²J(C-F)). beilstein-journals.orgchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm) Multiplicity (due to F-coupling)
C-O (aromatic) 155 - 160 Singlet
Aromatic CH 115 - 135 Singlet
C-CN (aromatic) 102 - 108 Singlet
-C≡N 115 - 120 Singlet
-OCH₂- 60 - 70 Quartet (q)

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. huji.ac.ilbiophysics.org For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal appears as a triplet due to coupling with the two protons of the adjacent methylene (-CH₂-) group (³J(F-H)). The typical chemical shift for a trifluoroethoxy group is in the range of δ -73 to -76 ppm (relative to CFCl₃). beilstein-journals.orgcolorado.edu The presence of this characteristic triplet provides definitive evidence for the -OCH₂CF₃ moiety.

Table 3: Predicted ¹⁹F NMR Data

Fluorine Atoms Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

While 1D NMR provides fundamental data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning signals. A COSY spectrum would reveal correlations between adjacent protons, helping to delineate the connectivity within the aromatic ring. An HSQC spectrum correlates each proton with its directly attached carbon atom, confirming the assignments of the aromatic C-H pairs and the -OCH₂- group.

Coupling constants (J-values) provide detailed structural information. The magnitude of the ³J(H-F) coupling in both the ¹H and ¹⁹F spectra confirms the through-bond relationship between the methylene and trifluoromethyl groups. Similarly, the ortho, meta, and para coupling constants between the aromatic protons help to confirm their relative positions on the benzene ring.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is used to determine the molecular weight and study the fragmentation patterns of this compound, which has a molecular weight of approximately 215.05 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 215 would be expected.

The fragmentation pattern provides structural clues. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. Key fragment ions would likely include:

Loss of a trifluoromethyl radical: [M - CF₃]⁺ at m/z = 146.

Cleavage of the C-O bond: leading to a [C₇H₄NO]⁺ fragment at m/z = 118 or a [C₆H₄CN]⁺ fragment (benzonitrile cation) at m/z = 102 after rearrangement.

Loss of HCN: A characteristic fragmentation of benzonitriles is the loss of a neutral hydrogen cyanide molecule from the molecular ion or subsequent fragments, leading to ions such as [M - HCN]⁺˙ at m/z = 188. nih.govrsc.org

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the unambiguous determination of their elemental compositions.

Table 4: Predicted Key Mass Spectrometry Fragments

m/z Predicted Fragment Ion
215 [C₉H₆F₃NO]⁺˙ (Molecular Ion)
188 [C₈H₆F₃O]⁺˙ ([M - HCN]⁺˙)
146 [C₈H₆NO]⁺ ([M - CF₃]⁺)
118 [C₇H₄NO]⁺

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. vscht.cz

Key expected absorption bands include:

C≡N Stretch: A sharp, medium-intensity absorption band characteristic of the nitrile group, typically appearing in the range of 2220–2240 cm⁻¹. nih.govresearchgate.net

C-F Stretches: Very strong and prominent absorption bands in the region of 1100–1300 cm⁻¹, characteristic of the C-F bonds in the trifluoromethyl group.

Aromatic C=C Stretches: Multiple bands of variable intensity in the 1600–1450 cm⁻¹ region, corresponding to the vibrations of the benzene ring.

Aromatic C-H Stretch: Absorptions appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretches: Absorptions appearing just below 3000 cm⁻¹ for the methylene group.

C-O-C (Ether) Stretches: Asymmetric and symmetric stretching vibrations for the aryl-alkyl ether linkage, typically found as strong bands around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Table 5: Predicted Characteristic Infrared Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3050 - 3100 Medium
Aliphatic C-H Stretch 2900 - 3000 Medium
Nitrile (C≡N) Stretch 2220 - 2240 Sharp, Medium
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
Aryl-Alkyl Ether (C-O) Asymmetric Stretch ~1250 Strong
Trifluoromethyl (C-F) Stretch 1100 - 1300 Very Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing the electronic transitions within a molecule and for quantitative analysis of solutions. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the benzonitrile (B105546) moiety. The aromatic ring and the nitrile group contain π-electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals (π*).

The primary electronic transitions expected for this compound are π→π* and n→π* transitions. The π→π* transitions, originating from the benzene ring's conjugated system, are typically of high intensity and occur at shorter wavelengths. libretexts.org The presence of the trifluoroethoxy and nitrile substituents on the benzene ring influences the energy of these transitions. The n→π* transitions, involving the non-bonding electrons of the nitrogen atom in the nitrile group, are generally of much lower intensity and can sometimes be obscured by the stronger π→π* bands. researchgate.net

A hypothetical UV-Vis spectral data table for this compound, based on expected transitions for this class of compounds, is presented below.

Hypothetical UV-Vis Spectral Data for this compound

Transition Predicted λmax (nm) Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π→π* ~225 ~15,000
π→π* ~270 ~1,200
n→π* ~295 ~150

Note: These values are illustrative and based on typical data for substituted benzonitriles. Actual experimental values may vary.

For quantitative analysis, the Beer-Lambert law can be applied, which states a linear relationship between absorbance and the concentration of the analyte. A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of this compound at a specific λmax. This allows for the determination of the concentration of this compound in unknown samples.

Application of Multivariate Spectroscopic Methods for Complex Mixture Analysis

In scenarios where this compound is part of a complex mixture, such as in a reaction medium or a formulated product, univariate analysis using a single wavelength may not be sufficient due to spectral overlap from other components. In such cases, multivariate spectroscopic methods, also known as chemometrics, are powerful tools for analysis. nih.govnih.gov These methods utilize the entire spectral data from techniques like UV-Vis or infrared spectroscopy to deconvolve the contributions of individual components.

Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed. redalyc.orgrsc.org PCA can be used for exploratory data analysis to identify patterns and groupings within a set of spectral data from different batches or reaction time points. rsc.org For instance, PCA could be used to monitor the progress of a reaction involving this compound by tracking the changes in the principal components over time.

PLS regression is a quantitative technique that can build a predictive model correlating the spectral data of a set of calibration samples with the known concentrations of the components, including this compound. This model can then be used to predict the concentrations of these components in new, unknown samples from their spectra. This approach is particularly useful for in-line process monitoring and quality control where rapid analysis is required.

To illustrate the application of PCA, consider a hypothetical analysis of reaction mixtures containing this compound at different time intervals. The following table shows the percentage of variance captured by the first few principal components, which indicates the complexity of the spectral changes occurring during the reaction.

Hypothetical Principal Component Analysis of Reaction Monitoring Spectra

Principal Component Variance Captured (%) Cumulative Variance (%)
PC1 85.2 85.2
PC2 11.5 96.7
PC3 2.1 98.8
PC4 0.8 99.6

Note: This data is for illustrative purposes to demonstrate the principle of PCA in a hypothetical mixture analysis.

The successful application of these multivariate methods relies on the development of robust and validated models, which requires a carefully designed set of calibration experiments. nih.gov

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to study the properties of organic molecules. researchgate.netnih.gov For derivatives of benzonitrile (B105546), DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-31G or cc-pVDZ, have proven effective in predicting molecular structures and properties. rsc.orgepstem.net

Theoretical calculations are crucial for determining the three-dimensional structure and understanding the electronic nature of molecules. For 2-(2,2,2-Trifluoroethoxy)benzonitrile, a key structural feature is the orientation of the trifluoroethoxy group relative to the benzonitrile ring. Similar to studies on 2-ethoxybenzonitrile, which identified multiple stable conformers through DFT calculations, a potential energy surface (PES) scan for this compound would be performed to locate its minimum energy conformations. sxu.edu.cn The geometry optimization process involves finding the coordinates that correspond to the lowest energy state of the molecule. arxiv.org

Electronic structure analysis provides information about the distribution of electrons within the molecule. Key parameters include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity and electronic transitions. sphinxsai.com For the related molecule benzonitrile, DFT calculations have been used to determine these frontier orbitals, showing that such analysis can elucidate charge transfer characteristics within the molecule. sphinxsai.com Similar calculations for this compound would reveal the influence of the electron-withdrawing trifluoroethoxy group on the electronic properties of the benzonitrile core. X-ray emission spectroscopy combined with MNDO calculations on benzonitrile has shown that the contribution of the cyano group to the highest occupied orbitals is small, an insight that forms a basis for understanding its substituted derivatives. nsc.ru

Table 1: Representative Optimized Structural Parameters for Benzonitrile This table presents calculated bond lengths and angles for the parent molecule, benzonitrile, using HF and B3LYP methods, which serves as a baseline for understanding substituted derivatives.

ParameterBondHF/6-311G(d,p)B3LYP/6-311G(d,p)
Bond Length (Å) C-C (ring)1.38-1.401.39-1.41
C-CN1.441.45
C≡N1.131.16
**Bond Angle (°) **C-C-C (ring)119-121119-121
C-C-CN120.1120.0
Data derived from studies on benzonitrile. sphinxsai.com

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR chemical shifts. rsc.orgnih.gov This technique has been successfully applied to predict ¹³C and ¹⁵N NMR shifts for a wide range of nitrogen-containing organic compounds and organometallic complexes. rsc.orgnih.gov For this compound, GIAO calculations would predict the ¹H, ¹³C, and ¹⁹F chemical shifts, aiding in the assignment of experimental spectra. researchgate.net

IR Spectroscopy: Theoretical calculations of vibrational frequencies help in the assignment of bands in infrared (IR) spectra. DFT calculations can predict the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions. epstem.net For instance, studies on benzonitrile and its clusters with methanol (B129727) have used DFT to assign C-H, C≡N, and O-H stretching vibrations. nih.govresearchgate.net For this compound, calculations would identify characteristic frequencies for the C≡N stretch, C-F stretches of the trifluoromethyl group, and vibrations of the aromatic ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). ucm.es It calculates the energies of vertical electronic transitions from the ground state to various excited states. psu.edu Computational studies on benzonitrile and its derivatives have used TD-DFT to interpret absorption spectra, including the π-π* transitions responsible for the main absorption bands. sphinxsai.comresearchgate.net Such calculations for this compound would predict its absorption maxima and help assign them to specific electronic excitations.

Table 2: Representative Calculated Vibrational Frequencies for Benzonitrile This table shows a selection of calculated and experimental vibrational frequencies for benzonitrile, illustrating the accuracy of DFT methods.

AssignmentMethodCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C≡N StretchB3LYP/6-311G(d,p)22452231
C-H StretchB3LYP/6-311G(d,p)30603070
Ring BreathingB3LYP/6-311G(d,p)10011002
Data derived from studies on benzonitrile. sphinxsai.com

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, and products. This allows for the determination of activation energies and reaction pathways. For reactions involving benzonitrile derivatives, such as [3+2] cycloadditions or anionic rearrangements, DFT has been used to understand reaction feasibility, regioselectivity, and the nature of intermediates. researchgate.netnih.gov For example, a study on the sxu.edu.cnnih.gov-anionic rearrangement of 2-benzyloxypyridines found that the rearrangement step was rate-determining and proceeded through an oxirane-like transition state. researchgate.net Similarly, the synthesis of this compound could be modeled to understand the transition states and intermediates involved, optimizing reaction conditions. DFT can also model catalytic processes, such as the ammoxidation of substituted toluenes to their corresponding benzonitriles over vanadate (B1173111) catalysts, confirming a Mars–van Krevelen redox mechanism. researchgate.net

Molecular Dynamics and Simulation Approaches

While quantum mechanics is ideal for studying individual molecules, molecular dynamics (MD) simulations are used to model the behavior of molecules in bulk phases, such as in solution or as part of larger systems. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes and intermolecular interactions over time.

For a molecule like this compound, MD simulations could be used to study its behavior in various solvents. This would require the development of a reliable force field, which consists of a set of parameters describing the potential energy of the system. A new force field model has been developed for 2,2,2-trifluoroethanol (B45653) (TFE), a key component of the target molecule, to reproduce its physicochemical properties in simulations. uq.edu.au MD simulations have also been employed to study the interaction modes and binding free energies of benzonitrile analogues with biological targets, such as HIV-1 reverse transcriptase. nih.gov Such simulations, often running for microseconds, can reveal how ligands alter the structure and flexibility of proteins. nih.gov

Theoretical Insights into Molecular Interactions and Reactivity

Theoretical calculations provide fundamental insights into the non-covalent interactions that govern molecular recognition and self-assembly. The reactivity of this compound can be analyzed through its calculated molecular electrostatic potential (MEP) map, which shows the regions of positive and negative charge, indicating sites susceptible to electrophilic or nucleophilic attack.

Studies on benzonitrile derivatives have shown their ability to form host-guest complexes with supramolecular macrocycles, where interactions are driven by C-H···N hydrogen bonds and π-π stacking. nih.gov The interaction of benzonitrile with other small molecules, like methanol, has also been studied, revealing the formation of cyclic, hydrogen-bonded structures. nih.govresearchgate.net Furthermore, DFT calculations have been used to predict the self-directed growth of a benzonitrile molecular line on a silicon surface, where the C≡N bond reacts to initiate a chain reaction. researchgate.net These studies provide a framework for understanding how this compound would interact with surfaces, solvents, and other molecules. Global reactivity descriptors such as electronegativity, chemical hardness, and electrophilicity index can also be calculated to provide a quantitative measure of the molecule's reactivity. dntb.gov.ua

Derivatization and Analogues of 2 2,2,2 Trifluoroethoxy Benzonitrile

Design and Synthesis of Novel Trifluoroethoxybenzonitrile Derivatives

The design of novel trifluoroethoxybenzonitrile derivatives is often guided by the goal of enhancing specific molecular properties, such as thermal stability, metabolic resistance, or bioavailability, for applications in materials science, agrochemicals, and pharmaceuticals. acs.org The strong electron-withdrawing nature of both the nitrile group and the trifluoroethoxy group significantly influences the reactivity of the aromatic ring, making it a key consideration in synthetic design. acs.org

The synthesis of these novel derivatives typically employs several strategic approaches:

Nucleophilic Aromatic Substitution (SNAr): This is a primary method for introducing the trifluoroethoxy group onto a benzonitrile (B105546) ring that is pre-functionalized with good leaving groups, such as halogens (Cl, F). tandfonline.com The reaction is generally carried out by treating the substituted halobenzonitrile with sodium 2,2,2-trifluoroethoxide in a polar aprotic solvent like N,N-dimethylformamide (DMF). tandfonline.com

Modification of Existing Functional Groups: Derivatives can be created by chemically transforming substituents already present on the 2-(2,2,2-trifluoroethoxy)benzonitrile scaffold. This can include reactions like nitration, halogenation, or the reduction of a nitro group to an amine, which can then be further functionalized. mdpi.com

Multi-component Reactions: Advanced strategies, such as [3+3] benzannulation reactions, allow for the construction of highly substituted benzonitrile cores in a single step, offering a rapid route to complex derivatives. acs.org

Structure-Reactivity and Structure-Property Relationships in Substituted Benzonitriles

The relationship between the chemical structure of substituted benzonitriles and their reactivity or physical properties is a cornerstone of physical organic chemistry and drug design. nih.gov The electronic nature of substituents on the aromatic ring dictates the molecule's behavior. youtube.com

Electron-Withdrawing Groups (EWGs): Substituents like the trifluoroethoxy group (–OCH₂CF₃), trifluoromethyl group (–CF₃), and nitro group (–NO₂) are powerful EWGs. acs.org They decrease the electron density of the aromatic ring, making it more electrophilic. This enhanced electrophilicity activates the ring toward nucleophilic aromatic substitution but deactivates it for electrophilic aromatic substitution. youtube.comncert.nic.in The presence of EWGs can also increase the metabolic stability of a molecule. mdpi.com

Electron-Donating Groups (EDGs): Groups such as amino (–NH₂) or alkoxy (–OR) groups increase the electron density of the ring, activating it for electrophilic substitution, typically at the ortho and para positions. ncert.nic.inresearchgate.net

Positional Effects: The position of a substituent relative to the nitrile group is critical. For instance, an electron-withdrawing group in the ortho or para position provides the most significant activation for nucleophilic aromatic substitution by stabilizing the negative charge of the Meisenheimer complex intermediate. youtube.com

Studies on various substituted benzonitriles have demonstrated that these principles can be used to predict and control phytotoxic properties and other biological activities. cambridge.org Understanding these relationships is crucial for designing molecules with desired characteristics. nih.gov

Preparation and Characterization of Specific Analogues

The synthesis of specific analogues of this compound allows for a detailed investigation into the effects of particular structural modifications.

The disubstituted analogue, 2,6-Bis(2,2,2-trifluoroethoxy)benzonitrile, features two trifluoroethoxy groups flanking the nitrile function. These two strong electron-withdrawing groups significantly enhance the molecule's thermal and chemical stability.

Synthesis: The preparation of this compound is a clear example of nucleophilic aromatic substitution. It is typically synthesized by reacting a 2,6-dihalobenzonitrile, such as 2,6-dichlorobenzonitrile (B3417380) or 2,6-difluorobenzonitrile, with 2,2,2-trifluoroethanol (B45653). The reaction is conducted in the presence of a base, like potassium carbonate (K₂CO₃) or sodium hydride (NaH), and heated under reflux in a polar aprotic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO). The final product is a crystalline solid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
2,6-Bis(2,2,2-trifluoroethoxy)benzonitrileC₁₁H₇F₆NO₂299.17115-11793624-57-8

This table is based on data from available search results. scbt.com

Introducing halogens to the benzonitrile ring is a common strategy to create intermediates for further synthesis or to modulate biological activity. tandfonline.comsigmaaldrich.com

Synthesis of 3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile: A facile, high-yield synthesis for this compound has been reported. tandfonline.com The process begins with 4-nitrobenzaldehyde, which is converted to 4-nitrobenzonitrile. This intermediate then undergoes nucleophilic aromatic substitution with sodium 2,2,2-trifluoroethoxide in DMF to yield 4-(2,2,2-trifluoroethoxy)benzonitrile. The final step is a chlorination reaction using chlorine generated in situ from potassium chlorate (B79027) and hydrochloric acid, which provides the desired product with a melting point of 74.7-75.3 °C. tandfonline.com An older method involved the reaction of 3,4-dichlorobenzonitrile (B1293625) with sodium 2,2,2-trifluoroethoxide at high temperatures. tandfonline.com

Synthesis of 5-Bromo-2-(2,2,2-trifluoroethoxy)benzonitrile: A direct synthesis for this specific bromo-analogue is not detailed in the provided context, but a logical synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor like 5-bromo-2-fluorobenzonitrile (B68940) or 5-bromo-2-chlorobenzonitrile (B107219) with 2,2,2-trifluoroethanol in the presence of a base. The precursor, 5-bromo-2-chlorobenzoic acid, is a known compound used in the synthesis of related structures. google.compatsnap.com

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)CAS Number
5-Bromo-2-fluorobenzonitrileC₇H₃BrFN200.0176-80179897-89-3
3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrileC₉H₅ClF₃NO235.5974.7-75.368536-65-2

This table is based on data from available search results. tandfonline.comsigmaaldrich.com

The trifluoromethoxy (–OCF₃) group is often compared to the trifluoroethoxy (–OCH₂CF₃) group as both are potent electron-withdrawing substituents. However, they confer distinct properties to the parent molecule. mdpi.com

Electronic Effects: Both groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. The trifluoromethyl (–CF₃) group, for comparison, has a Hammett constant (σₚ) of +0.54, indicating its strong withdrawing nature. The –OCF₃ group is also a strong deactivator.

Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, with a Hansch π value of +0.88. mdpi.com Trifluoromethoxy groups tend to increase lipophilicity even more than trifluoromethyl groups. mdpi.com This property is critical for the molecule's ability to cross biological membranes.

Steric Profile & Conformation: The trifluoroethoxy group is larger and more flexible than the trifluoromethoxy group due to the presence of the methylene (B1212753) (–CH₂–) linker. This difference in size and conformational freedom can affect how the molecule binds to biological targets.

Synthetic Accessibility: Trifluoromethyl groups are more commonly used in medicinal chemistry in part due to better synthetic accessibility compared to trifluoromethoxy groups. mdpi.com

An example of a trifluoromethoxy analogue is 5-Bromo-2-(trifluoromethoxy)benzonitrile, which serves as a structural counterpart to the trifluoroethoxy derivatives. doronscientific.com

Modifying the aliphatic linker of the trifluoroethoxy group offers another avenue for creating derivatives. A notable example is the synthesis of α-trifluoroethoxy-substituted ketones. These compounds are valuable building blocks for preparing more complex molecules like trifluoroethoxy-substituted alcohols and pyrazoles. consensus.app A simple and efficient method for their synthesis has been developed, highlighting their utility in expanding the chemical space of fluorinated compounds. consensus.app While the synthesis of α-trifluoromethyl ketones is widely reported, methods for α-trifluoroethoxy ketones are more specialized. lookchem.comorganic-chemistry.orgresearchgate.netorganic-chemistry.org These methods provide access to ketones that are useful starting materials for a variety of chemical transformations. lookchem.com

Heterocyclic Derivatives Incorporating Trifluoroethoxybenzonitrile Moieties (e.g., chalcones, pyrazolines, benzoxazolinones)

The this compound scaffold serves as a valuable building block for the synthesis of various heterocyclic derivatives. The incorporation of the trifluoroethoxy group can significantly influence the physicochemical and biological properties of the resulting molecules. Key examples of such derivatives include chalcones, pyrazolines, and benzoxazolinones.

Chalcones:

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for a wide range of biological activities. nih.gov They are typically synthesized via the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) with an aromatic aldehyde. nih.govinnovareacademics.in To incorporate the 2-(2,2,2-trifluoroethoxy) moiety, the corresponding acetophenone derivative, 2'-(2,2,2-trifluoroethoxy)acetophenone (B3039323), would be reacted with various substituted benzaldehydes in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. nih.govresearchgate.net The reaction involves the deprotonation of the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone system characteristic of chalcones. A general scheme for this synthesis is presented below.

Table 1: General Synthesis of Chalcones with a Trifluoroethoxy Moiety

Reactant A Reactant B Catalyst/Conditions Product
2'-(2,2,2-Trifluoroethoxy)acetophenone Substituted Benzaldehyde NaOH or KOH, Ethanol, Room Temperature or gentle heating (E)-1-(2-(2,2,2-trifluoroethoxy)phenyl)-3-(aryl)prop-2-en-1-one

This table illustrates a generalized Claisen-Schmidt condensation for synthesizing chalcones bearing the trifluoroethoxy group. The specific reaction conditions and yields would vary depending on the substituents on the benzaldehyde.

Pyrazolines:

Pyrazolines, or 4,5-dihydro-1H-pyrazoles, are five-membered heterocyclic compounds that are frequently synthesized from chalcones. thepharmajournal.comnih.gov They are formed through the cyclocondensation reaction of a chalcone (B49325) with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). ias.ac.innih.gov The reaction proceeds via a Michael addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring. thepharmajournal.comresearchgate.net Therefore, chalcones derived from 2'-(2,2,2-trifluoroethoxy)acetophenone can be readily converted into the corresponding pyrazoline derivatives, embedding the trifluoroethoxyphenyl group into a new heterocyclic system. The reaction is often carried out in a solvent like ethanol, sometimes with the addition of an acid catalyst like acetic acid. thepharmajournal.com

Table 2: Synthesis of Pyrazolines from Trifluoroethoxychalcones

Reactant A Reactant B Solvent/Catalyst Product Class
(E)-1-(2-(2,2,2-trifluoroethoxy)phenyl)-3-(aryl)prop-2-en-1-one Hydrazine Hydrate or Phenylhydrazine Ethanol / Acetic Acid (optional) 5-(2-(2,2,2-trifluoroethoxy)phenyl)-3-(aryl)-4,5-dihydro-1H-pyrazole

This table outlines the typical synthesis of pyrazoline derivatives from the previously described chalcones. The substituent on the pyrazoline's N1 position depends on whether hydrazine or a substituted hydrazine is used.

Benzoxazolinones:

Benzoxazolinone is another important heterocyclic scaffold. The synthesis of a benzoxazolinone derivative incorporating the trifluoroethoxy group can be achieved starting from a precursor of this compound, namely 2-(2,2,2-trifluoroethoxy)benzoic acid. mdpi.com A general method involves the reaction of an o-aminophenol with a suitable reagent. However, a specific pathway to a related structure, a 2-(2-(2,2,2-trifluoroethoxy)phenyl)-4,5-dihydrooxazole, has been detailed, which proceeds from ethyl 2-fluorobenzoate (B1215865). mdpi.com The synthesis starts with the nucleophilic substitution of the fluorine atom with 2,2,2-trifluoroethanol to yield ethyl 2-(2,2,2-trifluoroethoxy)benzoate. mdpi.com This ester is then hydrolyzed to the corresponding carboxylic acid, 2-(2,2,2-trifluoroethoxy)benzoic acid. mdpi.com This acid can then be activated, for instance by converting it to the acyl chloride with thionyl chloride, and reacted with an o-aminophenol to undergo cyclization to form the benzoxazolinone ring. mdpi.comorganic-chemistry.org

Impact of Fluorine Substitution Pattern on Chemical Properties and Reactivity

The substitution of hydrogen with fluorine atoms or fluorine-containing groups like trifluoroethoxy (-OCH2CF3) on a benzonitrile ring profoundly alters its chemical properties and reactivity. These changes stem from the high electronegativity, small size, and strong C-F bond of fluorine. mdpi.com

The position of the fluorine substituent (ortho, meta, or para) relative to the nitrile group is critical. Fluorine acts as a strong electron-withdrawing group through induction (σ-withdrawal) and a weaker electron-donating group through resonance (π-donation). The inductive effect generally dominates, increasing the acidity of nearby protons and influencing the electron density of the aromatic ring. For instance, fluorine substitution on benzonitrile has been shown to increase the ionization energy when placed at the ortho and meta positions, indicating an electron-withdrawing effect. mdpi.com

The trifluoroethoxy group is strongly electron-withdrawing due to the cumulative inductive effect of the three fluorine atoms on the ethoxy moiety. This significantly impacts the acidity (pKa) of any acidic protons on the molecule and the reactivity of the nitrile group and the aromatic ring. For example, the introduction of fluorine atoms into alkanesulfonylamides leads to a marked increase in their acidity. cas.cn A similar trend would be expected for benzonitrile derivatives. The pKa of the α-protons of a molecule like benzyl (B1604629) cyanide is approximately 22 in DMSO; substitution on the phenyl ring with electron-withdrawing groups like fluorine or cyano groups decreases this pKa, making the proton more acidic. organicchemistrydata.org

Table 3: Comparison of Acidity (pKa in DMSO) for Substituted Acetonitriles

Compound Substituent (X) pKa in DMSO
Phenylacetonitrile H 21.9
4-Chlorophenylacetonitrile p-Cl 20.5
4-Cyanophenylacetonitrile p-CN 16.0
4-Nitrophenylacetonitrile p-NO2 12.3

Data sourced from Bordwell pKa Table. organicchemistrydata.org This table illustrates the significant increase in acidity (decrease in pKa) of the benzylic proton with the introduction of electron-withdrawing groups on the phenyl ring. A similar acidifying effect is anticipated for a 2-(2,2,2-trifluoroethoxy) substituent.

This modification of electronic properties affects the molecule's reactivity. The electron-withdrawing nature of the trifluoroethoxy group deactivates the benzene (B151609) ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the substituent. The reactivity of the nitrile group itself can also be modulated. For example, the presence of an ortho-carbonyl substituent on benzonitriles allows for tandem reactions with nucleophiles to form 3,3-disubstituted isoindolinones, a reaction driven by the electronic interplay between the two groups. researchgate.net Similarly, the strong inductive effect of a trifluoromethyl group can direct nucleophilic attack to adjacent positions on the benzene ring during electrochemical amidation reactions. nih.gov

Furthermore, fluorine substitution significantly affects lipophilicity, a key parameter for drug design. nih.govnih.gov While a single fluorine atom can either increase or decrease lipophilicity depending on the molecular context, highly fluorinated groups like trifluoroethoxy generally increase it, which can alter how the molecule interacts with biological membranes and protein binding sites. cas.cnnih.gov

Advanced Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The molecular architecture of 2-(2,2,2-Trifluoroethoxy)benzonitrile, featuring a reactive nitrile group (C≡N) on a fluorinated benzene (B151609) ring, positions it as a versatile building block for the construction of more complex chemical structures, particularly nitrogen-containing heterocycles. The nitrile functionality is a key precursor for several important chemical transformations.

One of the most significant applications of nitriles in synthetic chemistry is their conversion to tetrazoles. This is typically achieved through a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide. chalcogen.ronih.govajgreenchem.com This reaction is a cornerstone for creating 5-substituted-1H-tetrazoles, a class of compounds with high importance in medicinal chemistry where they often serve as metabolically stable bioisosteres for carboxylic acids. nih.govajgreenchem.comyoutube.com The general reaction involves the activation of the nitrile, followed by nucleophilic attack by the azide ion and subsequent ring closure to form the stable aromatic tetrazole ring. youtube.com Thus, this compound can be readily converted into 5-(2-(2,2,2-trifluoroethoxy)phenyl)-1H-tetrazole, incorporating the unique fluorinated moiety into the final heterocyclic product.

Another powerful synthetic application is the catalytic cyclotrimerization of nitriles to form 1,3,5-triazine (B166579) rings. researchgate.netmdpi.com This reaction, often catalyzed by low-valent transition metals or strong acids, allows for the atom-economical construction of symmetrically substituted triazines from three identical nitrile units. researchgate.net By employing this compound in such a reaction, chemists can synthesize 2,4,6-tris(2-(2,2,2-trifluoroethoxy)phenyl)-1,3,5-triazine, a complex molecule with a threefold symmetry of the fluorinated substituent.

The utility of such fluorinated benzonitrile (B105546) derivatives as intermediates is highlighted by the use of the related compound, 3-chloro-4-(2',2',2'-trifluoroethoxy)benzonitrile, in the preparation of biologically active insecticides and antibiotics. tandfonline.com This underscores the value of the trifluoroethoxy-benzonitrile scaffold in accessing molecules with significant biological or material functions.

Table 1: Key Synthetic Transformations of Benzonitriles

Starting Material Reagent(s) Product Class Significance
Benzonitrile Sodium Azide (NaN₃), Acid Tetrazole Medicinal Chemistry, Carboxylic Acid Bioisostere
Benzonitrile Catalyst (e.g., TiClₓ/Mg) 1,3,5-Triazine Materials Science, Symmetrical Heterocycles
Benzonitrile Hydrolysis Benzamide Synthetic Intermediate
Benzonitrile Reduction (e.g., H₂/Catalyst) Benzylamine Synthetic Intermediate

Application in the Development of Specialty Fluorinated Materials

The incorporation of fluorine into organic molecules can dramatically alter their physical and chemical properties, leading to the creation of high-performance specialty materials. academie-sciences.fr The 2-(2,2,2-trifluoroethoxy) group in the target compound is key to its application in materials science. The carbon-fluorine bond is exceptionally strong, which imparts high thermal stability, chemical inertness, and oxidative resistance to molecules containing it. google.com

Fluorinated polymers, or fluoropolymers, are a major class of materials known for their exceptional properties, including hydrophobicity (water repellency), low coefficients of friction, and unique dielectric characteristics. google.comorgsyn.orgtroindia.in These materials are indispensable in a wide range of industries, including aerospace, electronics, and coatings. orgsyn.org

This compound can be considered a valuable monomer or co-monomer for the synthesis of novel fluorinated polymers. Its polymerization or co-polymerization with other monomers could yield materials that combine the advantageous properties of fluoropolymers with the features of the benzonitrile group. The polar nitrile functionality can enhance adhesion, modify the dielectric constant, and serve as a reactive handle for further polymer modification. For example, polymers incorporating fluorinated acrylate (B77674) monomers have been shown to possess tunable wettability and improved adhesion, making them suitable for functional coatings. organic-chemistry.org Similarly, a polymer derived from this compound would be expected to exhibit a unique profile of surface energy, thermal stability, and chemical resistance, making it a candidate for applications in advanced coatings, membranes, or dielectric layers in electronic components.

Research on this compound in Organic Electronic Systems (e.g., Thermally Activated Delayed Fluorescence emitters)

In the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), there is intense research into materials that exhibit Thermally Activated Delayed Fluorescence (TADF). researchgate.net The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies of up to 100%, a significant improvement over conventional fluorescent materials. nih.gov

The design of efficient TADF emitters is typically based on a donor-acceptor (D-A) molecular architecture. chalcogen.rotandfonline.com In this design, an electron-donating part of the molecule is electronically coupled to an electron-accepting part. This spatial separation of the highest occupied molecular orbital (HOMO, on the donor) and the lowest unoccupied molecular orbital (LUMO, on the acceptor) leads to a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This small gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive triplet state back to the emissive singlet state, which is the hallmark of TADF. nih.gov

Benzonitrile derivatives are widely used as the electron-accepting core in TADF molecules. chalcogen.rotandfonline.com The nitrile group is strongly electron-withdrawing, effectively lowering the LUMO energy level. The compound this compound is an even more potent electron acceptor due to the combined inductive effects of the nitrile group and the highly electronegative trifluoroethoxy group. This makes it an excellent candidate for the acceptor component in high-performance TADF emitters.

Research has demonstrated that combining fluorinated benzonitrile acceptors with electron-donating units like phenoxazine (B87303) or carbazole (B46965) results in multifunctional materials with strong TADF characteristics. chalcogen.rotandfonline.com These D-A-D' type molecules have shown promise in OLED devices. chalcogen.ro While specific studies on this compound itself are emerging, the principles established by related fluorinated benzonitrile systems strongly support its potential in this area.

Table 2: Properties of Example Donor-Acceptor-Donor' (D-A-D') Fluorinated Benzonitrile TADF Emitters

Donor Moiety Acceptor Core Key Property Application
Phenoxazine Fluorinated Benzonitrile Dual Charge Transfer TADF OLEDs
Carbazole Fluorinated Benzonitrile Mechanofluorochromic Luminescence OLEDs, Sensors
Triphenylamine Dibenzonitrile-DPPZ Red TADF Emission (ΦPL ~86%) Red OLEDs

Data synthesized from studies on related fluorinated benzonitrile systems. chalcogen.ronih.govtandfonline.com

Utility in Catalytic Processes as a Ligand Component

In transition metal catalysis, ligands play a crucial role in controlling the reactivity, selectivity, and stability of the metal center. Benzonitrile and its derivatives can function as ligands by coordinating to a metal center through the lone pair of electrons on the nitrogen atom of the nitrile group. libretexts.orgsapub.org

The electronic properties of the benzonitrile ligand significantly influence the behavior of the resulting catalyst. The 2-(2,2,2-trifluoroethoxy) substituent is a potent electron-withdrawing group. When this compound acts as a ligand, it pulls electron density away from the aromatic ring and, by extension, from the coordinating nitrile group. This has two major effects:

It weakens the σ-donation from the nitrile nitrogen to the metal.

It enhances the π-accepting ability of the ligand, should the metal have available d-electrons for back-bonding.

This modulation of the metal center's electronic character is a key strategy in catalyst design. By making the metal center more electron-deficient (more electrophilic), its reactivity can be tuned for specific transformations. Research on nickel catalysis has shown that the design of electron-withdrawing benzonitrile ligands is essential for promoting challenging cross-coupling reactions.

Furthermore, studies on ruthenium-polypyridyl complexes have demonstrated that the π-electron acceptor properties of both the polypyridyl and benzonitrile ligands are responsible for a significant catalytic enhancement in the hydrolysis of nitriles. The coordination of the nitrile to the electron-deficient metal center increases the susceptibility of the nitrile's carbon atom to nucleophilic attack. Therefore, this compound represents a valuable tool for catalyst development, offering a way to finely tune the electronic environment of a metal center to achieve desired catalytic performance.

Q & A

Q. What are the established synthetic routes for 2-(2,2,2-Trifluoroethoxy)benzonitrile, and what are the critical reaction parameters?

Answer: The compound is synthesized via nucleophilic aromatic substitution (NAS) between 2-fluoro-4-nitrobenzonitrile and 2,2,2-trifluoroethanol (TFE) in the presence of a base (e.g., K₂CO₃) under reflux conditions (80–100°C). Critical parameters include:

  • Anhydrous conditions to prevent hydrolysis of the nitrile group.
  • Molar excess of TFE (1.5–2.0 equiv.) to drive the reaction to completion.
  • Purification via recrystallization (ethanol or ethyl acetate) to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

Answer: Standard methods include:

  • ¹⁹F NMR : To confirm trifluoroethoxy (-OCH₂CF₃) integration and fluorine environment (δ -75 to -80 ppm).
  • ¹H NMR : For aromatic proton assignments and substitution pattern (e.g., para vs. ortho coupling).
  • FT-IR : Nitrile stretching (C≡N) at ~2220 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹.
  • GC-MS/LC-MS : Molecular ion peak at m/z 219.1 (M⁺) and fragmentation patterns .

Q. How does the trifluoroethoxy group influence the compound’s physicochemical properties?

Answer: The -OCH₂CF₃ group enhances:

  • Lipophilicity (logP ~2.5), improving membrane permeability.
  • Metabolic stability due to fluorine’s electron-withdrawing effects.
  • Thermal stability (decomposition >250°C) compared to non-fluorinated analogs. These properties make it suitable for medicinal chemistry and materials science .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress competing pathways (e.g., nitrile reduction) during derivatization?

Answer: Competing pathways are controlled by:

  • Solvent selection : Use DMF or DMSO for NAS (avoids nitrile reduction).
  • Reagent choice : For targeted nitrile reduction, employ LiAlH₄ in THF at 0°C; for ether cleavage, use BBr₃ in CH₂Cl₂.
  • Kinetic vs. thermodynamic control : Lower temperatures (<0°C) favor nitrile reduction intermediates, while higher temperatures promote ether cleavage .

Q. What mechanistic insights exist for photochemical reactions involving this compound?

Answer: Under UV irradiation (254 nm) in TFE, the compound forms a biradical/zwitterion intermediate (6-cyanobicyclo[3.1.0]hex-3-en-2,6-diyl), which undergoes:

  • Endo/exo protonation by TFE at C6.
  • 1,4-Sigmatropic rearrangement with inversion at the migrating carbon.
  • Trapping by TFE to yield bicyclohexene derivatives (e.g., stereoisomers of 6-cyano-2-TFE-bicyclo[3.1.0]hex-3-ene) .

Q. How to resolve contradictions in reactivity data when comparing analogs (e.g., trifluoroethoxy vs. trifluoromethyl substituents)?

Answer: Use comparative reactivity tables and computational modeling:

CompoundKey SubstituentReactivity (NAS)logP
This compound-OCH₂CF₃Moderate2.5
2-Fluoro-4-(trifluoromethyl)benzonitrile-CF₃High3.1
4-(Trifluoromethoxy)benzonitrile-OCF₃Low2.2
  • DFT calculations reveal electron-deficient aromatic rings in -CF₃ analogs accelerate NAS.
  • Experimental validation via Hammett plots (σ⁺ values) resolves discrepancies .

Q. How to design biological activity studies for this compound given limited prior data?

Answer: A tiered approach is recommended:

  • In vitro screens : Test enzyme inhibition (e.g., cytochrome P450 isoforms) and receptor binding (fluorine’s role in hydrophobic pockets).
  • Metabolic profiling : Use liver microsomes to assess stability (CYP3A4/2D6 involvement).
  • Structure-activity relationships (SAR) : Synthesize derivatives (e.g., replacing nitrile with amide) to probe pharmacophore requirements .

Methodological Considerations

  • Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap in fluorinated aromatics .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to TFE’s toxicity (LD₅₀ ~1800 mg/kg). Store under inert gas to prevent nitrile hydrolysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.